N-cyclohexyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
N-cyclohexyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic small molecule characterized by a central azetidine ring fused to a 1,2,4-oxadiazole moiety substituted at position 5 with a thiophen-3-yl group. The acetamide side chain features an N-cyclohexyl substituent, and the compound is stabilized as an oxalate salt.
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S.C2H2O4/c22-15(18-14-4-2-1-3-5-14)10-21-8-13(9-21)17-19-16(20-23-17)12-6-7-24-11-12;3-1(4)2(5)6/h6-7,11,13-14H,1-5,8-10H2,(H,18,22);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZBMQXJZCBTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate (CAS Number: 1396806-40-8) is a compound with a complex molecular structure, characterized by its unique combination of thiophene and oxadiazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is C19H24N4O6S, with a molecular weight of 436.48 g/mol. It typically exhibits a purity of around 95% .
Biological Activity Overview
The biological activity of this compound is primarily investigated through its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and thiophene structures often demonstrate significant antimicrobial effects. A study highlighted the efficacy of similar oxadiazole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the thiophene ring in the structure enhances the lipophilicity and bioactivity of these compounds, making them promising candidates for antibiotic development.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 12 µg/mL |
| Compound B | E. coli | 15 µg/mL |
| N-cyclohexyl... | Staphylococcus spp. | 10 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profiles of potential therapeutic agents. In vitro studies have shown that certain derivatives exhibit low cytotoxicity against normal cell lines such as L929 fibroblasts. For instance, some synthesized oxadiazole derivatives indicated an increase in cell viability at specific concentrations, suggesting a favorable therapeutic index .
Table 2: Cytotoxicity Results for N-cyclohexyl Derivatives
| Compound Name | Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| N-cyclohexyl... | L929 | 100 | 95 |
| Compound C | A549 | 50 | 110 |
| Compound D | HepG2 | 200 | 90 |
The mechanism by which N-cyclohexyl derivatives exert their biological effects is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of the -N=CO group in the oxadiazole structure may play a critical role in gene transcription modulation related to biofilm formation in bacteria .
Case Studies
Several studies have focused on similar compounds within the same chemical class to evaluate their biological activity:
- Study on Antimicrobial Activity : A series of synthesized oxadiazole derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain cases.
- Cytotoxicity Evaluation : In a comparative study, various oxadiazole derivatives were tested against cancer cell lines (A549 and HepG2), showing promising results with enhanced cell viability compared to untreated controls.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
The N-cyclohexyl group in the target compound distinguishes it from analogs with alternative substituents:
- N-phenyl analog (): Replacing cyclohexyl with phenyl reduces steric bulk but may enhance aromatic interactions in biological systems. No yield or melting point data are provided for direct comparison.
- N-cyclopropyl analog (): Features a cyclopropyl group (C13H18N4O6, MW 326.31). The smaller cyclopropyl substituent could influence solubility and metabolic stability compared to the bulkier cyclohexyl group .
Modifications on the 1,2,4-Oxadiazole Ring
Oxalate Salt vs. Free Base or Other Salts
The oxalate counterion improves solubility and crystallinity compared to free base forms. For example, the N-cyclopropyl analog in is also an oxalate salt, suggesting a common strategy for enhancing physicochemical properties .
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations:
- Molecular Weight : The thiazol-2-yl analog (437.5 g/mol) is heavier due to the sulfur-rich thiazole and thiophene groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
